molecular formula C13H17NO2 B2688387 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034596-21-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2688387
CAS No.: 2034596-21-7
M. Wt: 219.284
InChI Key: AYYHZSUVXYTECA-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is an organic compound belonging to the class of acetamides It features a 2-methoxy-2,3-dihydro-1H-inden-2-yl group attached to a methyl acetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.

    Reduction: Formation of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the indene moiety.

    N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the presence of both the indene and acetamide moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-9-13(16-2)7-11-5-3-4-6-12(11)8-13/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYHZSUVXYTECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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